- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate, Journal of the American Chemical Society, 2021, 143(29), 11019-11025
Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
95687-41-5 structure
Product Name:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS番号:95687-41-5
MF:C13H17NO4
メガワット:251.278383970261
MDL:MFCD12963570
CID:61796
PubChem ID:354335663
Update Time:2025-05-21
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Cbz-trans-4-hydroxy-L-prolinol
- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
- Z-Hyp-OL
- Z-TRANS-4-HYDROXY-L-PROLINOL
- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- (2S,4R)-N1-(benzylox
- <i>N<
- Cbz-trans-4-Hydroxy-L-prolinol
- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
- N-Cbz-trans-4-hydroxy-L-prolinol
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- PubChem14165
- Zhtrans-4-hydroxy-L-prolinol
- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
- AKOS015856116
- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Q-101695
- SCHEMBL3578965
- VDA68741
- AC-24040
- DS-15370
- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
- CS-0021635
- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
- DTXSID00566696
- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- MFCD03427085
- 95687-41-5
- AKOS015918252
- WDEQGLDWZMIMJM-NWDGAFQWSA-N
- EN300-7401528
- C3255
-
- MDL: MFCD12963570
- インチ: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
- InChIKey: WDEQGLDWZMIMJM-NWDGAFQWSA-N
- ほほえんだ: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 251.11600
- どういたいしつりょう: 251.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 70
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: COLORLESS LIQUID
- 密度みつど: 1.297 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 240 °C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.547(lit.)
- PSA: 70.00000
- LogP: 0.68860
- 光学活性: [α]20/D −33°, c = 15 in chloroform
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280;P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8 °C
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3255-1g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 95.0%(GC) | 1g |
¥370.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN182-5g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97+% | 5g |
1318.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN182-1g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97+% | 1g |
410.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN182-200mg |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97+% | 200mg |
135.0CNY | 2021-07-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226307-5g |
(3R,5S)-1-Cbz-5-(hydroxymethyl)-3-pyrrolidinol |
95687-41-5 | >97% | 5g |
¥110.00 | 2025-04-11 | |
| TRC | C227708-10mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C227708-50mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 50mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C227708-100mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 100mg |
$ 80.00 | 2022-04-01 | ||
| Fluorochem | 043002-10g |
z-trans-4-Hydroxy-L-prolinol |
95687-41-5 | 98% | 10g |
£198.00 | 2022-03-01 | |
| Fluorochem | 043002-25g |
z-trans-4-Hydroxy-L-prolinol |
95687-41-5 | 98% | 25g |
£390.00 | 2022-03-01 |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C
リファレンス
- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT), Chemistry - A European Journal, 2016, 22(20), 6750-6754
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
リファレンス
- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition, Tetrahedron, 2006, 62(10), 2321-2330
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water
リファレンス
- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines, Tetrahedron Letters, 2004, 45(32), 6097-6100
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
リファレンス
- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847
合成方法 6
はんのうじょうけん
リファレンス
- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides, Bioconjugate Chemistry, 1991, 2(4), 217-25
合成方法 7
はんのうじょうけん
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C
リファレンス
- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702
合成方法 8
はんのうじょうけん
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
リファレンス
- Scale-up Synthesis of Tesirine, Organic Process Research & Development, 2018, 22(9), 1241-1256
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.2 Reagents: Water ; 2 h, 0 °C
1.2 Reagents: Water ; 2 h, 0 °C
リファレンス
- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline, European Journal of Organic Chemistry, 2012, 2012(4), 837-843
合成方法 10
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Pyridine ; rt
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
リファレンス
- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin, Organic Process Research & Development, 2009, 13(2), 336-340
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ; 0 °C
1.2 Reagents: Acetic acid ; 0 °C
リファレンス
- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues, Tetrahedron, 2009, 65(4), 862-876
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
リファレンス
- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies, Chemical Communications (Cambridge, 2005, (4), 495-497
合成方法 13
はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
リファレンス
- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
リファレンス
- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute, Chemistry - A European Journal, 1997, 3(12), 1997-2010
合成方法 15
はんのうじょうけん
リファレンス
- An enantioselective synthesis of (+)-crotanecine, Heterocycles, 1984, 22(12), 2735-8
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials
- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- L-Hydroxyproline
- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
注文番号:A11166
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 21:13
価格 ($):474.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:95687-41-5)Cbz-反式-4-羟基-L-脯氨醇
注文番号:LE26562346
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:56
価格 ($):discuss personally
Email:18501500038@163.com
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) 関連製品
- 72597-18-3(Cbz-D-prolinol)
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 6216-63-3(Z-Pro-OL)
- 105706-75-0(1-Cbz-2-Hydroxymethylpiperidine)
- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)
- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 109840-91-7(N-Benzyloxycarbonyl Nortropine)
- 92645-06-2(2-n-cbz-amino-cyclohexanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)